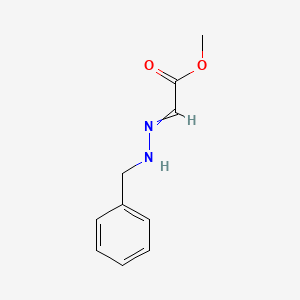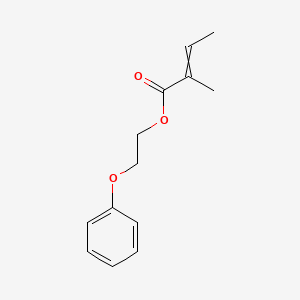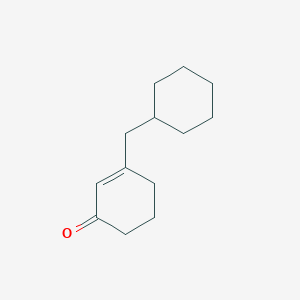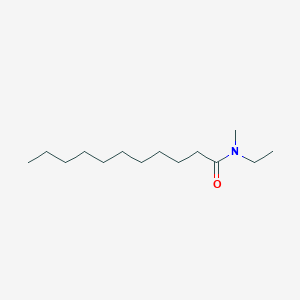
2,7-Oxepindicarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Oxepindicarboxaldehyde is a chemical compound that belongs to the class of oxepins, which are oxygen-containing heterocycles. This compound is characterized by a seven-membered ring structure with two aldehyde groups positioned at the 2 and 7 locations. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Oxepindicarboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of dicarboxylic acid derivatives and aldehyde functional groups, which undergo cyclization in the presence of catalysts. The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired oxepin ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 2,7-Oxepindicarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2,7-Oxepindicarboxylic acid.
Reduction: 2,7-Oxepindiol.
Substitution: Various substituted oxepins depending on the nucleophile used.
Scientific Research Applications
2,7-Oxepindicarboxaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7-Oxepindicarboxaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Oxepin: A related compound with a similar ring structure but without the aldehyde groups.
2,7-Dimethyloxepin: A dimethyl derivative of oxepin with different substituents.
Comparison: 2,7-Oxepindicarboxaldehyde is unique due to the presence of two aldehyde groups, which confer distinct reactivity and potential biological activity compared to other oxepins. Its ability to undergo specific chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
60237-61-8 |
|---|---|
Molecular Formula |
C8H6O3 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
oxepine-2,7-dicarbaldehyde |
InChI |
InChI=1S/C8H6O3/c9-5-7-3-1-2-4-8(6-10)11-7/h1-6H |
InChI Key |
LEOVCNSPMCKGQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(OC(=C1)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3-Benzotriazin-4(3H)-one, 3-[[(4-methylphenyl)imino]phenylmethyl]-](/img/structure/B14610631.png)

![6,12,23,29-Tetraoxapentacyclo[28.4.0.05,34.013,18.017,22]tetratriacontane](/img/structure/B14610643.png)
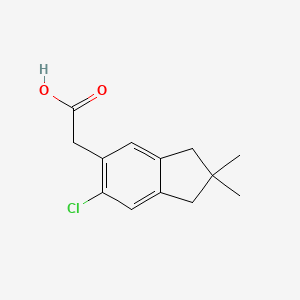
![(1E)-1-[4-(Methanesulfonyl)phenyl]-3,3-dimethyltriaz-1-ene](/img/structure/B14610649.png)
![1-[2-(4-Bromophenyl)hexyl]imidazole;nitric acid](/img/structure/B14610654.png)
![N-[2-Amino-5-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14610655.png)

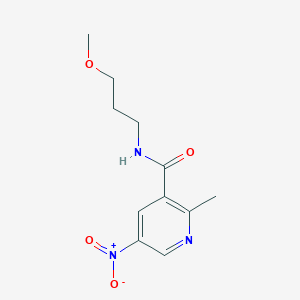
![1,4-Dichloro-2-{2-[(chloromethyl)sulfanyl]propan-2-yl}benzene](/img/structure/B14610658.png)
